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Compound of Interest

Compound Name: 5-Bromo-2-methylpyridine N-oxide

Cat. No.: B189596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-2-methylpyridine N-oxide (C₆H₆BrNO), a heterocyclic organic compound with

applications in medicinal chemistry and organic synthesis. This document details the expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with detailed experimental protocols for these analyses.

Core Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 5-Bromo-2-
methylpyridine N-oxide. This data is based on the analysis of its chemical structure and

comparison with similar compounds, as direct experimental spectra are not widely available in

published literature.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

~8.2 - 8.4 Doublet ~2.0 1H H-6

~7.3 - 7.5
Doublet of

Doublets
~8.0, 2.0 1H H-4

~7.1 - 7.3 Doublet ~8.0 1H H-3

~2.4 - 2.6 Singlet - 3H -CH₃

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Carbon Atom Assignment

~150 - 152 C-2

~140 - 142 C-6

~128 - 130 C-4

~125 - 127 C-3

~118 - 120 C-5

~17 - 19 -CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

~3100 - 3000 Medium C-H stretch (aromatic)

~2980 - 2850 Medium C-H stretch (aliphatic, -CH₃)

~1600 - 1580 Strong C=C stretching (aromatic ring)

~1480 - 1450 Strong C-H bending (-CH₃)

~1250 - 1200 Strong N-O stretching

~1100 - 1000 Strong C-Br stretching

~850 - 800 Strong C-H out-of-plane bending

Sample Preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

187/189 High
[M]⁺ (Molecular ion peak with

Br isotopes)

171/173 Moderate [M-O]⁺

108 Moderate [M-Br]⁺

92 Moderate [M-Br-O]⁺

Ionization Method: Electron Impact (EI).

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in 5-Bromo-2-
methylpyridine N-oxide.
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 5-10 mg of 5-Bromo-2-methylpyridine N-oxide.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 10-12 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-

noise ratio.

Temperature: 298 K.
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Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the solvent

signal (77.16 ppm for ¹³C in CDCl₃).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities and coupling constants to deduce proton-proton connectivities.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 5-Bromo-2-methylpyridine N-oxide.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):[1]

Dissolve a small amount (a few milligrams) of 5-Bromo-2-methylpyridine N-oxide in a

volatile solvent such as dichloromethane or acetone.[1]

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[1]

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the

plate.[1]

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean salt plate is recorded and automatically

subtracted from the sample spectrum.
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Data Analysis:

Identify the characteristic absorption bands in the spectrum.

Correlate the observed wavenumbers with known vibrational frequencies of functional

groups to confirm the presence of moieties such as aromatic C-H, aliphatic C-H, C=C, N-O,

and C-Br bonds.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 5-Bromo-2-
methylpyridine N-oxide.

Instrumentation: A mass spectrometer with an Electron Impact (EI) ionization source.[2][3]

Sample Introduction:

Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube and

introduced directly into the ion source. The sample is then heated to induce vaporization.

Ionization (Electron Impact):

Electron Energy: 70 eV.[3] This high energy level is sufficient to cause ionization and

characteristic fragmentation of the molecule.[3]

Source Temperature: Typically maintained between 150-250 °C to ensure the sample

remains in the gas phase.

Mass Analysis:

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Data Analysis:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound. The presence of bromine will result in a characteristic isotopic pattern for the
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molecular ion and bromine-containing fragments (approximately equal intensity for M and

M+2).

Analyze the fragmentation pattern to identify characteristic fragment ions. This provides

structural information and confirms the identity of the compound. Common fragmentation

pathways for pyridine N-oxides include the loss of an oxygen atom.

Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and

the information they provide for the structural elucidation of 5-Bromo-2-methylpyridine N-
oxide.

Sample

Spectroscopic Techniques Data Obtained
Structural Information

5-Bromo-2-methylpyridine N-oxide

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Chemical Shifts
Coupling Constants

Integration

Vibrational Frequencies
(Wavenumbers)

Mass-to-Charge Ratio (m/z)
Fragmentation Pattern

Molecular Structure
Connectivity

Functional Groups
(N-O, C-Br, etc.)

Molecular Weight
Elemental Composition

Final Structure Elucidation

Functional_groups

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.
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Caption: Synergy of Spectroscopic Techniques in Structural Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylpyridine-n-oxide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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